(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid (3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 222846-98-2
VCID: VC5940896
InChI: InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O
Molecular Formula: C12H21NO6
Molecular Weight: 275.301

(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid

CAS No.: 222846-98-2

Cat. No.: VC5940896

Molecular Formula: C12H21NO6

Molecular Weight: 275.301

* For research use only. Not for human or veterinary use.

(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid - 222846-98-2

Specification

CAS No. 222846-98-2
Molecular Formula C12H21NO6
Molecular Weight 275.301
IUPAC Name (3S)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Standard InChI InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13-8(7-9(14)15)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15)/t8-/m0/s1
Standard InChI Key BQRPQYGOOWCDMZ-QMMMGPOBSA-N
SMILES CC(C)(C)OC(=O)NC(CCC(=O)OC)CC(=O)O

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3S)-6-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid . Its molecular formula, C₁₂H₂₁NO₆, corresponds to a molecular weight of 275.30 g/mol . The structure integrates a hexanoic acid backbone modified with a tert-butoxycarbonyl (Boc) protecting group, a methoxy ester, and a ketone functionality, all contributing to its reactivity and utility in synthetic workflows.

Stereochemical Configuration

The (3S) designation indicates a chiral center at the third carbon of the hexanoic acid chain, conferring stereospecificity critical for biological activity and synthetic applications . This configuration is preserved in its SMILES notation: CC(C)(C)OC(=O)NC@@HCC(=O)O , which explicitly denotes the (S)-configuration at the third position.

Synonyms and Identifiers

This compound is cataloged under multiple synonyms, including:

  • (S)-3-((tert-Butoxycarbonyl)amino)-6-methoxy-6-oxohexanoic acid

  • (3S)-3-([(TERT-BUTOXY)CARBONYL]AMINO)-6-METHOXY-6-OXOHEXANOIC ACID

  • CAS Registry Number: 222846-98-2 .

Physicochemical Properties

Computed Physicochemical Data

Key properties derived from computational analyses include:

PropertyValueSignificance
Molecular Weight275.30 g/molDetermines molar mass for stoichiometry
XLogP30.7Indicates moderate lipophilicity
Hydrogen Bond Donors2Influences solubility in polar solvents
Hydrogen Bond Acceptors6Affects crystal packing and hydration
Topological Polar Surface Area102 ŲPredicts membrane permeability
Rotatable Bond Count9Impacts conformational flexibility

Source: PubChem computed properties .

The XLogP3 value of 0.7 suggests balanced hydrophilicity-lipophilicity, making the compound suitable for both aqueous and organic reaction media . The high polar surface area (102 Ų) implies limited blood-brain barrier penetration, typical of intermediates designed for in vitro applications .

Spectroscopic Characteristics

Synthetic Relevance and Applications

Role in Peptide Synthesis

The Boc (tert-butoxycarbonyl) group is a cornerstone of modern peptide synthesis, providing temporary protection for amine functionalities during solid-phase assembly . The methoxy ester at the sixth position acts as a carboxylic acid protecting group, enabling selective deprotection under mild acidic conditions. This dual-protection strategy is pivotal for constructing complex peptides with orthogonal protecting groups.

Pharmaceutical Intermediate

As a chiral building block, this compound facilitates the synthesis of bioactive molecules. For example, analogous Boc-protected amino acids are employed in producing protease inhibitors and kinase modulators . The (3S) configuration ensures compatibility with enzymatic systems, minimizing racemization risks during coupling reactions.

Comparative Analysis with Related Compounds

The ChemSpider entry for Fmoc-β-Homoglu(OtBu)-OH (CID: 2042246) highlights structural parallels, substituting the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) moiety. Unlike Fmoc, the Boc group is removed under strongly acidic conditions (e.g., trifluoroacetic acid), offering complementary stability in multi-step syntheses .

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